

Application Notes and Protocols for Abemaciclib M2-d6 in Clinical Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Abemaciclib metabolite M2-d6	
Cat. No.:	B12424746	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of stable isotope-labeled Abemaciclib, specifically Abemaciclib M2-d6, in clinical pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is crucial for accurate bioanalysis. Furthermore, this document outlines the application of a stable isotope-labeled tracer, such as ¹³C-labeled Abemaciclib, in a microdose approach to determine the absolute bioavailability of orally administered Abemaciclib. This advanced methodology allows for the simultaneous administration of an intravenous (IV) microdose of the labeled drug and an oral therapeutic dose of the unlabeled drug, enabling precise PK assessments while minimizing risks to study participants.

Abemaciclib is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is primarily metabolized by cytochrome P450 3A4 (CYP3A4).[1][2][3] Its major active metabolites include N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[4][5] Understanding the complete pharmacokinetic profile, including absolute bioavailability, is essential for optimizing dosing regimens and ensuring patient safety and efficacy.

Data Presentation: Pharmacokinetic Parameters



The following table summarizes representative pharmacokinetic data from a clinical study employing an intravenous stable isotope-labeled microdose of Abemaciclib alongside a therapeutic oral dose. This approach allows for the determination of absolute bioavailability (F).

Parameter	Oral Abemaciclib (150 mg)	Intravenous ¹³C-Labeled Abemaciclib (100 µg Microdose)
Cmax (ng/mL)	249	15.2
Tmax (h)	8.0	0.25
AUC ₀ -inf (ng·h/mL)	4280	95.1
t½ (h)	18.3	17.9
CL (L/h)	N/A	21.8
Vd (L)	N/A	585
Absolute Bioavailability (F)	45%	N/A

Note: Data are presented as

mean values. Cmax =

Maximum plasma

concentration; Tmax = Time to

reach Cmax; AUC₀-inf = Area

under the plasma

concentration-time curve from

time zero to infinity; t1/2 =

Elimination half-life; CL =

Clearance; Vd = Volume of

distribution. This data is

illustrative and based on

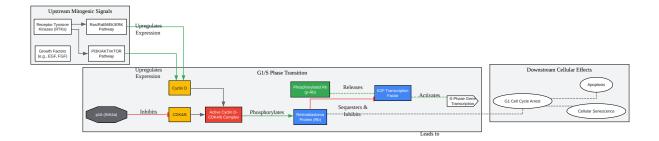
typical findings in such studies.

Signaling Pathway

Abemaciclib is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle. In many



cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. The diagram below illustrates the signaling cascade and the mechanism of action of Abemaciclib.



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Caption: Abemaciclib inhibits CDK4/6, preventing Rb phosphorylation and leading to G1 cell cycle arrest.

Experimental Protocols Clinical Protocol for Absolute Bioavailability Study

This protocol outlines a phase 1, open-label, single-sequence study to determine the absolute bioavailability of Abemaciclib using a stable isotope-labeled microdose.

1.1. Study Population:

• Healthy adult male and female volunteers, aged 18-55 years.



- Body mass index (BMI) between 18.5 and 30.0 kg/m².
- No clinically significant abnormalities in medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.

1.2. Study Design:

- Subjects receive a single oral therapeutic dose of 150 mg Abemaciclib.
- Concurrently, at the median Tmax of the oral dose (approximately 8 hours post-oral dose), subjects receive a 1-hour intravenous infusion of 100 μg of ¹³C-labeled Abemaciclib.
- Serial blood samples are collected for pharmacokinetic analysis.

1.3. Dosing Regimen:

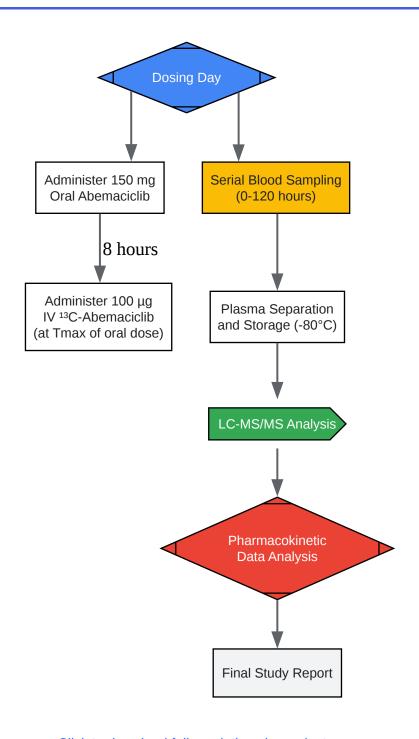
- Oral Dose: One 150 mg Abemaciclib tablet administered with 240 mL of water after an overnight fast.
- Intravenous Microdose: 100 μg of 13 C-Abemaciclib in a suitable sterile vehicle infused over 1 hour.

1.4. Blood Sampling Schedule:

- Blood samples (5 mL each) are collected in K₂EDTA tubes at the following time points:
 - Pre-dose (0 h).
 - Post-oral dose: 0.5, 1, 2, 4, 6, 8, 9, 10, 12, 24, 48, 72, 96, and 120 hours.
- Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C and stored at -80°C until analysis.

The logical workflow for this clinical protocol is visualized below.





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Caption: Workflow for an absolute bioavailability study of Abemaciclib using a microdose approach.

Bioanalytical Protocol: LC-MS/MS Method for Abemaciclib and its Metabolites



This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Abemaciclib, ¹³C-Abemaciclib, and its major active metabolite M2 in human plasma. Abemaciclib M2-d6 is used as the internal standard.

2.1. Materials and Reagents:

- Reference standards: Abemaciclib, ¹³C-Abemaciclib, Abemaciclib M2.
- Internal standard: Abemaciclib M2-d6.
- Human plasma (K2EDTA).
- Acetonitrile and methanol (HPLC grade).
- Formic acid (LC-MS grade).
- · Ultrapure water.

2.2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.
- To 100 μ L of plasma sample, add 20 μ L of internal standard working solution (Abemaciclib M2-d6 in 50% methanol).
- Vortex for 10 seconds.
- Add 400 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer 200 μL of the supernatant to a clean tube.
- Evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of mobile phase A.



• Inject 5 μL onto the LC-MS/MS system.

2.3. LC-MS/MS Conditions:

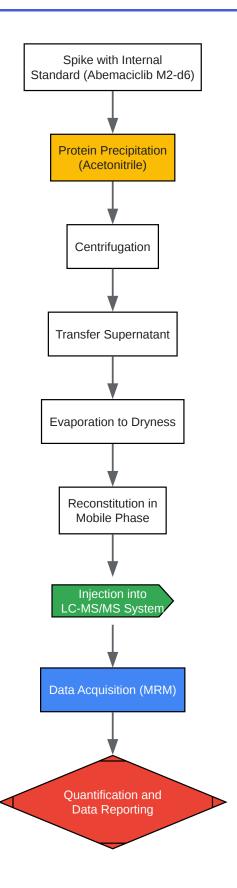
- LC System: High-performance liquid chromatography (HPLC) system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - o 0-0.5 min: 5% B
 - o 0.5-2.5 min: 5% to 95% B
 - o 2.5-3.5 min: 95% B
 - 3.5-3.6 min: 95% to 5% B
 - o 3.6-5.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Abemaciclib	507.3	393.2
¹³ C-Abemaciclib	513.3	399.2
Abemaciclib M2	479.3	393.2
Abemaciclib M2-d6 (IS)	485.3	399.2

The workflow for sample analysis is depicted below.





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Caption: Bioanalytical workflow for the quantification of Abemaciclib and its metabolites in plasma.

Conclusion

The use of stable isotope-labeled compounds, such as Abemaciclib M2-d6 as an internal standard and ¹³C-labeled Abemaciclib as a microdose tracer, represents a state-of-the-art approach in clinical pharmacology. These methods provide highly accurate and precise data for pharmacokinetic characterization, including the determination of absolute bioavailability. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals in the design and execution of clinical studies with Abemaciclib and other novel therapeutic agents.

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